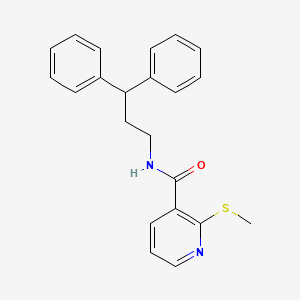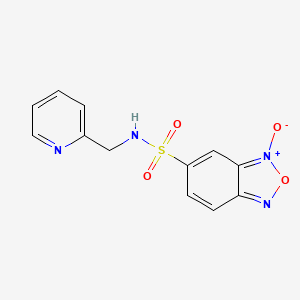
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide is a complex organic compound that features a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the pyridinylmethyl group and the sulfonamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide
- 2,1,3-benzoxadiazole-5-sulfonamide
- N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole
Uniqueness
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide stands out due to the presence of the sulfonamide 3-oxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H10N4O4S |
|---|---|
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
3-oxido-N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazol-3-ium-5-sulfonamide |
InChI |
InChI=1S/C12H10N4O4S/c17-16-12-7-10(4-5-11(12)15-20-16)21(18,19)14-8-9-3-1-2-6-13-9/h1-7,14H,8H2 |
Clé InChI |
IFGTZVCGSQOYGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC3=[N+](ON=C3C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



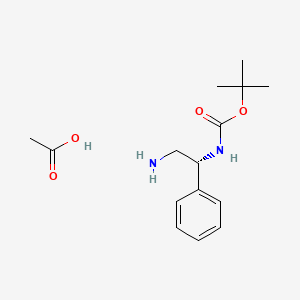
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)

![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367826.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
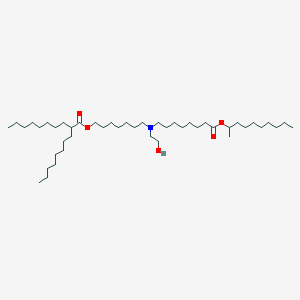
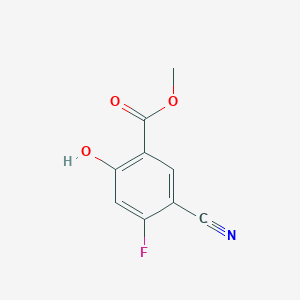
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
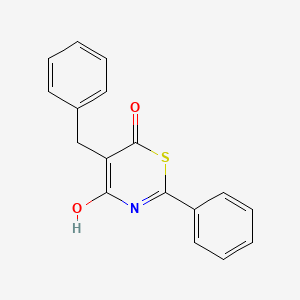

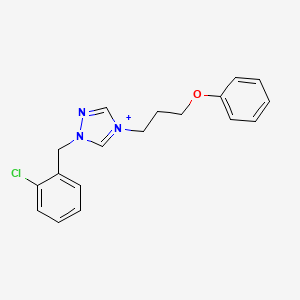
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
